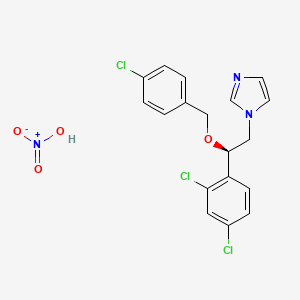

(R)-econazole nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-econazole nitrate is an organic nitrate salt prepared from equimolar amounts of (R)-econazole and nitric acid. It contains a (R)-econazole. It is an enantiomer of a (S)-econazole nitrate.

Wissenschaftliche Forschungsanwendungen

Ocular Treatment Enhancement

- Supersaturated Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) : Econazole nitrate (ECO), used for ocular treatment, faces challenges due to its poor water solubility. Research aimed at enhancing its solubility through the development of ocular S-SNEDDS using hydroxypropyl methylcellulose, which successfully sustained a supersaturated state, improving drug solubility and permeation in rabbits' eyes (Elkasabgy, 2014).

Antifungal Activity

- Antifungal Efficacy : Econazole nitrate has demonstrated effectiveness in treating a wide range of fungal infections, including dermatomycoses and vaginal candidosis. Its broad-spectrum antifungal activity is attributed to its structural similarity to other imidazole derivatives like miconazole (Heel et al., 2012).

Nanoemulsion for Topical Application

- Enhanced Treatment for Tinea Versicolor : The formulation of nanoemulsions of econazole nitrate aims to improve its efficacy in treating tinea versicolor. The research explored the use of different oils and surfactants to create stable nanoemulsions, leading to better drug solubility and permeability (Shaikh et al., 2019).

Antitumor Effects

- Apoptosis Induction in Breast Cancer Cells : Econazole nitrate has shown potential in inducing apoptosis in MCF-7 breast cancer cells. This effect is mediated through the mitochondrial and caspase pathways, suggesting its potential as a treatment for human breast cancer (Sun et al., 2014).

Synergistic Antifungal Activity

- Enhanced Effectiveness Against Candida Albicans : A combination of econazole-nitrate and chelerythrine demonstrated synergistic antifungal activity against fluconazole-resistant Candida albicans. This synergy may reduce the required dose of econazole-nitrate, decreasing potential toxic side effects (Chen et al., 2014).

Raynaud’s Phenomenon Treatment Potential

- Topical Formulations for Raynaud’s Phenomenon : Research on econazole nitrate formulations has indicated potential for treating Raynaud’s phenomenon. Various dosage forms were developed and characterized, with one showing significantly improved drug penetration compared to a marketed formulation (Bahl et al., 2019).

Interaction with Glucocorticoids

- Topical Therapy Applications : Econazole, a broad-spectrum antimicrobic substance, was studied for its interactions with topically active glucocorticoids. Results indicated a protective action of glucocorticoids against econazole nitrate in yeasts, providing insights for combined use in topical therapy (Raab & Gmeiner, 1976).

Eigenschaften

CAS-Nummer |

73094-40-3 |

|---|---|

Produktname |

(R)-econazole nitrate |

Molekularformel |

C18H16Cl3N3O4 |

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

1-[(2R)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)/t18-;/m0./s1 |

InChI-Schlüssel |

DDXORDQKGIZAME-FERBBOLQSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Andere CAS-Nummern |

73094-40-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

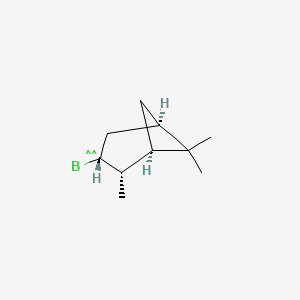

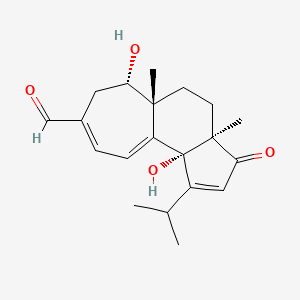

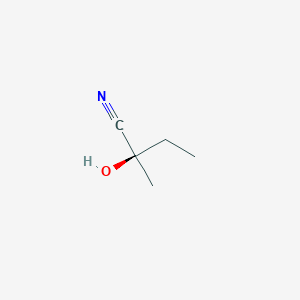

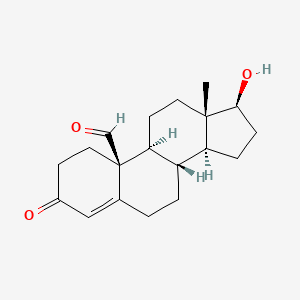

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,8S,10S)-3,4-dihydroxy-5-[(2R)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one](/img/structure/B1253395.png)

![N-Phenyl-N-[1-(2-phenylethyl)-3-prop-2-enylpiperidin-4-yl]propanamide](/img/structure/B1253402.png)

![4,9-Bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-ol](/img/structure/B1253406.png)

![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)

![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)